8-Bromo-4-hydroxyquinoline-3-carboxylic acid

Descripción general

Descripción

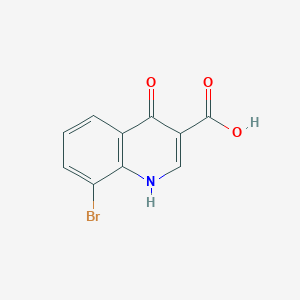

8-Bromo-4-hydroxyquinoline-3-carboxylic acid is a heterocyclic organic compound with the molecular formula C10H6BrNO3 and a molecular weight of 268.06 g/mol . This compound is part of the quinoline family, which is known for its diverse biological activities and applications in medicinal chemistry . The structure of this compound includes a quinoline core with a bromine atom at the 8th position, a hydroxyl group at the 4th position, and a carboxylic acid group at the 3rd position .

Métodos De Preparación

The synthesis of 8-Bromo-4-hydroxyquinoline-3-carboxylic acid can be achieved through various synthetic routes. One common method involves the bromination of 4-hydroxyquinoline-3-carboxylic acid using bromine or a brominating agent under controlled conditions . The reaction typically occurs in a solvent such as acetic acid or dichloromethane, and the temperature is maintained at a moderate level to ensure selective bromination at the 8th position .

Industrial production methods may involve more efficient and scalable processes, such as continuous flow synthesis or the use of automated reactors to ensure consistent product quality and yield .

Análisis De Reacciones Químicas

8-Bromo-4-hydroxyquinoline-3-carboxylic acid undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom at the 8th position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Esterification: The carboxylic acid group can react with alcohols in the presence of an acid catalyst to form esters.

Decarboxylation: Under strong acidic or basic conditions, the carboxylic acid group might release carbon dioxide, leading to a de-carboxylated product.

Common reagents used in these reactions include brominating agents, nucleophiles, acid catalysts, and bases . The major products formed depend on the specific reaction conditions and reagents used.

Aplicaciones Científicas De Investigación

8-Bromo-4-hydroxyquinoline-3-carboxylic acid has diverse applications in scientific research, including:

Medicinal Chemistry: It serves as a building block for the synthesis of various biologically active compounds, including antimicrobial, anticancer, and antifungal agents.

Coordination Chemistry: The hydroxyl and carboxylic acid groups make it a good chelating agent for metal ions, which is useful in the study of metal-ligand interactions.

Material Science: It is used in the development of new materials with specific electronic or optical properties.

Mecanismo De Acción

The mechanism of action of 8-Bromo-4-hydroxyquinoline-3-carboxylic acid is primarily related to its ability to chelate metal ions. The close proximity of the hydroxyl group to the heterocyclic nitrogen makes it a good monoprotic bidentate chelating agent, forming stable complexes with metal ions such as copper, zinc, and iron . These metal complexes can exhibit various biological activities, including enzyme inhibition and antimicrobial effects .

Comparación Con Compuestos Similares

8-Bromo-4-hydroxyquinoline-3-carboxylic acid can be compared with other quinoline derivatives, such as:

8-Hydroxyquinoline: Lacks the bromine and carboxylic acid groups, making it less versatile in terms of chemical reactivity and metal chelation.

4-Hydroxyquinoline-3-carboxylic acid: Lacks the bromine atom, which may affect its biological activity and chemical reactivity.

8-Bromoquinoline: Lacks the hydroxyl and carboxylic acid groups, reducing its ability to form stable metal complexes.

The presence of the bromine atom, hydroxyl group, and carboxylic acid group in this compound makes it unique and versatile for various applications in research and industry .

Actividad Biológica

8-Bromo-4-hydroxyquinoline-3-carboxylic acid (8-Bromo-HQCA) is a heterocyclic organic compound recognized for its significant biological activity. This compound, with the molecular formula C10H6BrNO3 and a molecular weight of 268.06 g/mol, features a unique quinoline structure that contributes to its diverse pharmacological properties. The presence of the bromine atom at the 8-position, along with hydroxyl and carboxylic acid functional groups, enhances its reactivity and biological interactions.

The biological activity of 8-Bromo-HQCA is primarily attributed to its ability to inhibit various biological targets:

- Antiviral Activity : Research indicates that 8-Bromo-HQCA acts as an inhibitor of the human immunodeficiency virus (HIV) by binding to viral proteins, thereby preventing their function. This mechanism positions it as a potential antiviral agent.

- Antibacterial Properties : The compound has shown promise in exhibiting antibacterial effects against several pathogenic bacteria, suggesting its utility in treating infectious diseases .

Research Findings

A variety of studies have explored the biological activities of 8-Bromo-HQCA, revealing its potential in different therapeutic areas:

- Antiviral Efficacy : In vitro studies have demonstrated that derivatives of 8-hydroxyquinoline, including 8-Bromo-HQCA, possess potent antiviral properties. For instance, a study noted that increasing lipophilicity enhances antiviral activity against HIV .

- Antibacterial Activity : A comparative analysis indicated that 8-Bromo-HQCA exhibited significant inhibition zones against Pseudomonas aeruginosa and Klebsiella pneumoniae, comparable to standard antibacterial agents .

- Mechanistic Insights : The compound's mechanism involves chelation of metal ions, which is crucial for its interaction with biological macromolecules such as enzymes and proteins.

Comparative Analysis with Similar Compounds

To better understand the uniqueness of 8-Bromo-HQCA, it can be compared with other related compounds:

| Compound Name | Structure Features | Unique Properties |

|---|---|---|

| 4-Hydroxyquinoline | Hydroxyl group at position 4 | Lacks bromine; primarily studied for antibacterial effects |

| 8-Hydroxyquinoline | Hydroxyl group at position 8 | Exhibits different biological activities; less potent against HIV |

| 5-Bromo-4-hydroxyquinoline | Bromine at position 5 | Different reactivity profile; potential use in other therapeutic areas |

| 7-Bromo-4-hydroxyquinoline | Bromine at position 7 | May have distinct biological activities compared to 8-bromo derivative |

The structural modifications in these compounds influence their biological activities significantly. The specific functional groups in 8-Bromo-HQCA enhance both its antiviral and antibacterial properties, making it a valuable candidate in medicinal chemistry.

Case Studies

Several case studies have highlighted the applications and efficacy of 8-Bromo-HQCA:

- A study conducted on various quinoline derivatives showed that those with bromine substitutions exhibited enhanced antibacterial activity against resistant strains of bacteria such as Staphylococcus aureus .

- Another investigation focused on the synthesis of hybrid compounds based on 8-hydroxyquinoline derivatives, which demonstrated promising results in both antibacterial and anticancer assays without significant cytotoxicity to non-cancerous cells .

Future Directions

Despite the promising findings regarding the biological activity of 8-Bromo-HQCA, further research is necessary to fully elucidate its pharmacodynamics and pharmacokinetics. Future studies should focus on:

- In vivo Testing : To confirm efficacy and safety profiles in living organisms.

- Mechanistic Studies : To better understand the interactions between 8-Bromo-HQCA and various biological targets.

- Development of Derivatives : Exploring modifications to enhance potency and reduce potential side effects.

Propiedades

IUPAC Name |

8-bromo-4-oxo-1H-quinoline-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6BrNO3/c11-7-3-1-2-5-8(7)12-4-6(9(5)13)10(14)15/h1-4H,(H,12,13)(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NKUGXZLINWIUOR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)Br)NC=C(C2=O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6BrNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30352761 | |

| Record name | 8-bromo-4-hydroxyquinoline-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30352761 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

268.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

35973-17-2 | |

| Record name | 8-Bromo-4-hydroxy-3-quinolinecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=35973-17-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 8-bromo-4-hydroxyquinoline-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30352761 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 8-Bromo-4-hydroxyquinoline-3-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.